N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide
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Overview
Description
“N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide” is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .
Scientific Research Applications
- Researchers have investigated indole derivatives (of which our compound is a member) for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- Certain indole derivatives have demonstrated anti-inflammatory and analgesic activities. For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed promising effects in this regard .
- Indole derivatives have shown promise as antimicrobial agents. Their activity against various microorganisms, including bacteria and fungi, warrants further investigation .
- Notably, a radiotracer called N-(4-[^18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([^18F]FBNA) was synthesized using acylation chemistry with readily available 4-[^18F]fluorobenzyl amine. This radiotracer could find applications in imaging studies .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Antimicrobial Activity
Radiotracer Applications
Mechanism of Action
The mechanism of action of this compound involves the activation of soluble guanylate cyclase, which leads to vasodilation . In addition, it was observed that a related compound could reduce the expression of COL1A1 in HSC-T6 cells, which means that the extracellular matrix molecules’ deposition was also reduced .
properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-7-8-17(11-16(15)2)22(30)25-9-10-29-21-19(12-27-29)23(31)28(14-26-21)13-18-5-3-4-6-20(18)24/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIICEQLIMJYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide |
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